molecular formula C22H24ClN3O2 B602085 (S)-Azelastine N-Oxide CAS No. 1346617-06-8

(S)-Azelastine N-Oxide

Cat. No.: B602085
CAS No.: 1346617-06-8
M. Wt: 397.91
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Azelastine N-Oxide is a derivative of azelastine, a well-known antihistamine used to treat allergic rhinitis and conjunctivitis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Azelastine N-Oxide typically involves the oxidation of azelastine. One common method is the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The process involves the formation of an N-oxide intermediate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and controlled oxidation of azelastine, ensuring high yields and purity of the final product. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an effective method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-Azelastine N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to azelastine using reducing agents such as sodium borohydride.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azelastine (from reduction) and various substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

(S)-Azelastine N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Azelastine N-Oxide involves its interaction with histamine receptors. The N-oxide group enhances the compound’s binding affinity to these receptors, leading to its antihistamine effects. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-induced responses .

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-Oxide: A well-known N-oxide with similar chemical properties.

    N-Methylmorpholine N-Oxide: Another N-oxide used in organic synthesis.

Uniqueness

(S)-Azelastine N-Oxide is unique due to its specific structure and enhanced binding affinity to histamine receptors. This makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLGALGCDUDAP-MDYZWHIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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